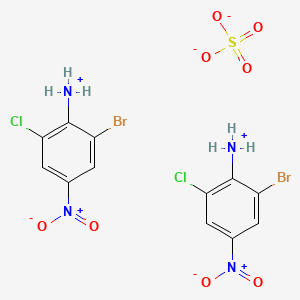
(2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate
Description
(2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate: is a chemical compound with the molecular formula C6H6BrClN2O6S and a molecular weight of 349.54 g/mol . This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the benzenamine structure, along with a sulfate group. It is used in various scientific and industrial applications due to its unique chemical properties.
Propriétés
Numéro CAS |
63589-34-4 |
|---|---|
Formule moléculaire |
C12H10Br2Cl2N4O8S |
Poids moléculaire |
601 g/mol |
Nom IUPAC |
(2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate |
InChI |
InChI=1S/2C6H4BrClN2O2.H2O4S/c2*7-4-1-3(10(11)12)2-5(8)6(4)9;1-5(2,3)4/h2*1-2H,9H2;(H2,1,2,3,4) |
Clé InChI |
AMCVQXACBOZITO-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)[NH3+])Br)[N+](=O)[O-].C1=C(C=C(C(=C1Cl)[NH3+])Br)[N+](=O)[O-].[O-]S(=O)(=O)[O-] |
SMILES canonique |
C1=C(C=C(C(=C1Cl)[NH3+])Br)[N+](=O)[O-].C1=C(C=C(C(=C1Cl)[NH3+])Br)[N+](=O)[O-].[O-]S(=O)(=O)[O-] |
Autres numéros CAS |
63589-34-4 |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate involves multiple steps, typically starting with the nitration of benzenamine to introduce the nitro group. This is followed by bromination and chlorination to add the bromine and chlorine atoms, respectively. The final step involves the formation of the sulfate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the synthesis include nitric acid for nitration, bromine for bromination, and chlorine gas for chlorination .
Analyse Des Réactions Chimiques
Types of Reactions: (2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, bromine, and chlorine) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or other metal catalysts.
Major Products:
Substitution Reactions: Products include various substituted benzenamines depending on the substituents introduced.
Reduction Reactions: The major product is the corresponding amine derivative.
Applications De Recherche Scientifique
Chemistry: (2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate is used as an intermediate in the synthesis of various organic compounds. It is also used in analytical chemistry for gas chromatography .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated and nitrated aromatic compounds on biological systems. It may also be used in the development of pharmaceuticals .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Mécanisme D'action
The mechanism of action of (2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (nitro, bromine, and chlorine) on the benzene ring makes it highly reactive towards electrophiles . The compound can form sigma complexes with electrophiles, leading to the substitution of hydrogen atoms on the benzene ring .
Comparaison Avec Des Composés Similaires
Benzenamine, 4-bromo-2-chloro-: This compound has a similar structure but with different positions of the bromine and chlorine atoms.
2-Bromo-6-chloro-4-nitroaniline: This is another closely related compound with similar functional groups.
Uniqueness: (2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate is unique due to the specific arrangement of its substituents and the presence of the sulfate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


